molecular formula C14H12N2O3S B2763349 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2034492-33-4

5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2763349
CAS No.: 2034492-33-4
M. Wt: 288.32
InChI Key: JULTWDVRKGFMPC-UHFFFAOYSA-N
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Description

5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the furan and thiophene rings through various coupling reactions. Key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Furan Ring: This can be done via a Suzuki coupling reaction using a furan boronic acid and a halogenated isoxazole intermediate.

    Incorporation of the Thiophene Ring: This step may involve a Stille coupling reaction between a thiophene stannane and the furan-isoxazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated flow reactors for precise control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and furans.

    Reduction: Formation of isoxazolines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene ring structure.

    Furan Derivatives: Compounds like furan-2-carboxamide and furan-3-carboxamide share the furan ring structure.

    Isoxazole Derivatives: Compounds such as isoxazole-3-carboxamide and isoxazole-5-carboxamide share the isoxazole ring structure.

Uniqueness

What sets 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide apart is the combination of these three distinct heterocyclic rings in a single molecule. This unique structure imparts a range of chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-6-12(16-19-9)14(17)15-7-11-2-3-13(18-11)10-4-5-20-8-10/h2-6,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULTWDVRKGFMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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